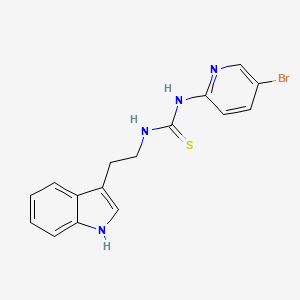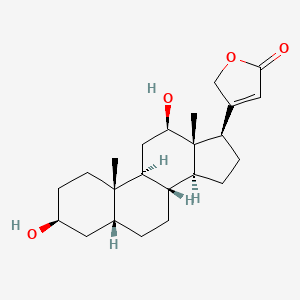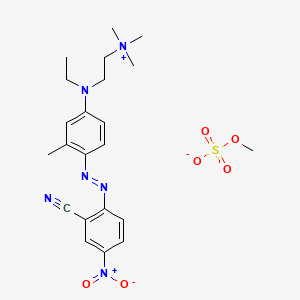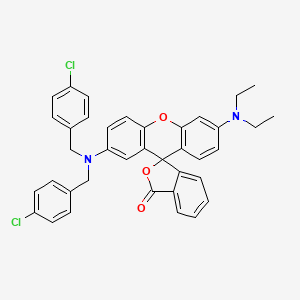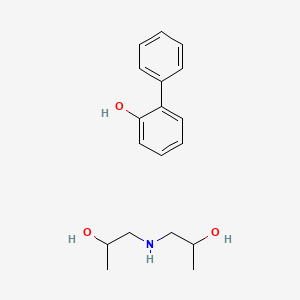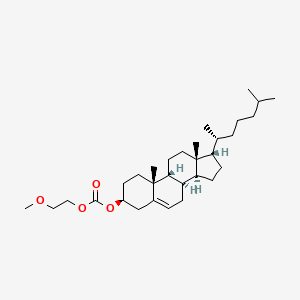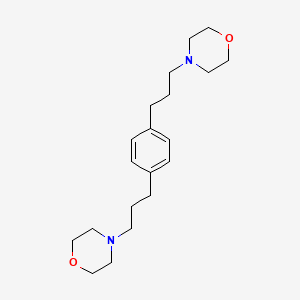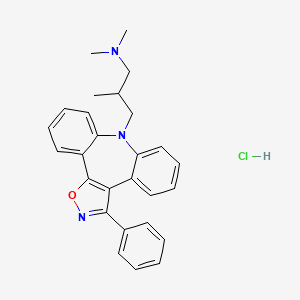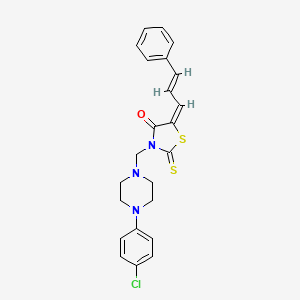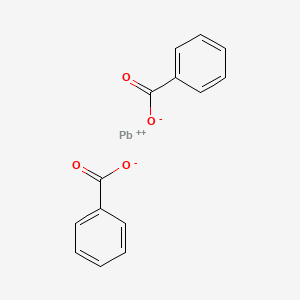
Lead dibenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead dibenzoate is an organometallic compound with the chemical formula ( \text{Pb(C}_7\text{H}_5\text{O}_2\text{)}_2 ). It is a derivative of benzoic acid where two benzoate ions are coordinated to a lead ion. This compound is known for its unique properties and applications in various fields, including chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions: Lead dibenzoate can be synthesized through the reaction of lead(II) acetate with benzoic acid. The reaction typically involves dissolving lead(II) acetate in water and then adding benzoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The reaction can be represented as: [ \text{Pb(CH}_3\text{COO)}_2 + 2 \text{C}_7\text{H}_6\text{O}_2 \rightarrow \text{Pb(C}_7\text{H}_5\text{O}_2\text{)}_2 + 2 \text{CH}_3\text{COOH} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of a continuous flow reactor where lead(II) acetate and benzoic acid are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and can be easily scaled up for large-scale production.
化学反应分析
Types of Reactions: Lead dibenzoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(0) or lead(II) compounds.
Substitution: The benzoate ions in this compound can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Ligands such as chloride or nitrate ions can be introduced to replace the benzoate ions.
Major Products Formed:
Oxidation: Lead(IV) oxide or other lead(IV) compounds.
Reduction: Metallic lead or lead(II) compounds.
Substitution: Lead chloride, lead nitrate, etc.
科学研究应用
Lead dibenzoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential effects on biological systems, including its toxicity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity limits its use.
Industry: It is used in the production of certain types of plastics and as a stabilizer in the manufacturing of polymers.
作用机制
The mechanism by which lead dibenzoate exerts its effects involves the interaction of the lead ion with various molecular targets. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to the inhibition of enzyme activity and interference with cellular processes. The benzoate ions may also play a role in the compound’s overall reactivity and interactions.
相似化合物的比较
Lead(II) acetate: Another lead compound with acetate ions instead of benzoate ions.
Lead(II) chloride: Contains chloride ions instead of benzoate ions.
Lead(II) nitrate: Contains nitrate ions instead of benzoate ions.
Comparison: Lead dibenzoate is unique due to the presence of benzoate ions, which impart different chemical properties compared to other lead compounds. For example, this compound may have different solubility and reactivity profiles compared to lead(II) acetate or lead(II) chloride. The aromatic nature of the benzoate ions also influences the compound’s interactions with other molecules, making it distinct from other lead compounds.
属性
CAS 编号 |
873-54-1 |
|---|---|
分子式 |
C14H10O4Pb |
分子量 |
449 g/mol |
IUPAC 名称 |
lead(2+);dibenzoate |
InChI |
InChI=1S/2C7H6O2.Pb/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 |
InChI 键 |
HEYYNPBHZQPMJJ-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pb+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






